molecular formula C18H17F21 B1397231 1-(Perfluorodecyl)octane CAS No. 93454-70-7

1-(Perfluorodecyl)octane

Cat. No.: B1397231
CAS No.: 93454-70-7
M. Wt: 632.3 g/mol
InChI Key: QHWFBGRTHMNLGS-UHFFFAOYSA-N
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Description

1-(Perfluorodecyl)octane is a fluorinated compound known for its unique properties, including high chemical stability and hydrophobicity. It is a perfluorinated alkane with a long carbon chain and a terminal octyl group. The molecular formula of this compound is C18H17F21, and it has a molecular weight of 632.3 g/mol .

Scientific Research Applications

1-(Perfluorodecyl)octane has a wide range of applications in scientific research due to its unique properties:

Mechanism of Action

Target of Action

The primary target of 1-(Perfluorodecyl)octane, also known as 8-Perfluorodecyloctane, is the lipid layer and meibomian glands . These targets play a crucial role in maintaining the stability of the tear film on the ocular surface .

Mode of Action

This compound interacts with the air-liquid interface of the tear film and forms a monolayer . This interaction prevents the evaporation of the aqueous phase of the tears . The compound spreads rapidly across the ocular surface due to its low surface and interface tensions .

Biochemical Pathways

It is believed that the compound’s interaction with the tear film and formation of a monolayer can influence various biochemical processes related to tear film stability and evaporation .

Pharmacokinetics

The compound’s rapid spreading across the ocular surface suggests efficient distribution

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stabilization of the tear film. By forming a monolayer at the air-liquid interface of the tear film, the compound prevents the evaporation of the aqueous phase of the tears . This action helps alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, conditions that promote tear evaporation, such as low humidity, could potentially affect the compound’s efficacy in stabilizing the tear film

Safety and Hazards

The safety data sheet for 1-(Perfluorodecyl)octane indicates that it is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation and may cause drowsiness or dizziness .

Future Directions

There is currently intense interest in the development of ponytails that are functionalized and/or based on smaller perfluorinated units, in part to promote biodegradability . The occurrence of PFAS in edible oils has drawn more and more attention in recent years .

Biochemical Analysis

Biochemical Properties

1-(Perfluorodecyl)octane plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP153A6, which is involved in the hydroxylation of alkanes . The interaction between this compound and these enzymes is primarily hydrophobic, allowing the compound to be effectively metabolized. Additionally, the compound’s perfluorinated chain can influence the activity of dehydrogenases, which are crucial for cofactor regeneration in biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell permeability and enzyme stability in Escherichia coli cells expressing the CYP153A6 operon . This compound can alter cell signaling pathways by modulating the activity of enzymes involved in these pathways. Furthermore, this compound can impact gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes, leading to changes in the expression of genes involved in metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of cytochrome P450 enzymes, facilitating the hydroxylation of alkanes . This binding is primarily driven by hydrophobic interactions between the perfluorinated chain and the enzyme’s active site. Additionally, this compound can inhibit or activate other enzymes by altering their conformation, leading to changes in their catalytic activity. These interactions can result in changes in gene expression, particularly those genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to high temperatures or strong oxidizing agents . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in enzyme activity and gene expression. These changes can persist even after the compound has been metabolized or degraded, indicating potential long-term impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and improve metabolic efficiency. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These toxic effects can include oxidative stress, inflammation, and cell death, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to alkane metabolism. The compound interacts with cytochrome P450 enzymes, facilitating the hydroxylation of alkanes to alcohols . This reaction is a key step in the metabolic pathway, allowing the compound to be further processed by dehydrogenases and other enzymes. The presence of this compound can influence metabolic flux and metabolite levels, altering the overall metabolic profile of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can be taken up by specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, through interactions with targeting signals . These signals can include short peptide sequences or lipid modifications that guide the compound to its destination. Once localized, this compound can exert its effects on cellular processes, including enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Perfluorodecyl)octane can be synthesized through various methods. One common approach involves the initiated chemical vapor deposition (iCVD) method. In this process, poly(1H,1H,2H,2H-perfluorodecyl acrylate) thin films are deposited on substrates like stainless steel meshes . This method ensures high retention of fluorine moieties, which are responsible for the compound’s superhydrophobic properties.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using fluorinated precursors. The process is optimized to ensure high yield and purity of the final product. Specific details about industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(Perfluorodecyl)octane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions

Common reagents used in substitution reactions with this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the fluorinated compound.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with amines can yield fluorinated amine derivatives, while reaction with thiols can produce fluorinated thiol derivatives.

Comparison with Similar Compounds

1-(Perfluorodecyl)octane can be compared with other perfluorinated alkanes, such as perfluorohexyloctane. Both compounds share similar properties, including high chemical stability and hydrophobicity. this compound has a longer carbon chain, which can enhance its hydrophobic properties and make it more suitable for certain applications .

List of Similar Compounds

  • Perfluorohexyloctane
  • Perfluorooctane
  • Perfluorononane

These compounds share similar chemical structures and properties but differ in their carbon chain lengths and specific applications.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F21/c1-2-3-4-5-6-7-8-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWFBGRTHMNLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)10(CH2)8H, C18H17F21
Record name Octadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895310
Record name 1-(Perfluorodecyl)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93454-70-7
Record name 1-(Perfluorodecyl)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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